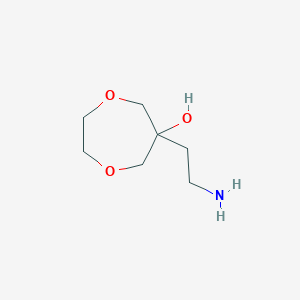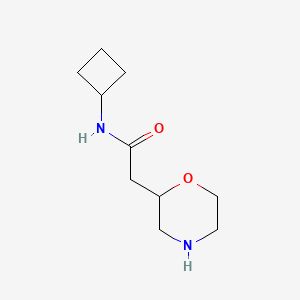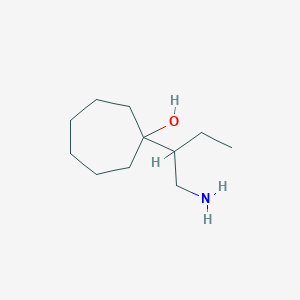
1-(1-Aminobutan-2-yl)cycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminobutan-2-yl)cycloheptan-1-ol is a chemical compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound is characterized by a cycloheptane ring substituted with an aminobutyl group and a hydroxyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminobutan-2-yl)cycloheptan-1-ol typically involves the reaction of cycloheptanone with an appropriate aminobutyl precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reactors, optimizing reaction times, and employing purification techniques such as distillation or chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminobutan-2-yl)cycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cycloheptane derivatives.
Scientific Research Applications
1-(1-Aminobutan-2-yl)cycloheptan-1-ol is utilized in several scientific research areas:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Aminobutan-2-yl)cycloheptan-1-ol involves its interaction with specific molecular targets. The aminobutyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Aminomethyl)cycloheptan-1-ol
- 1-(1-Aminopropyl)cycloheptan-1-ol
- 1-(1-Aminoethyl)cycloheptan-1-ol
Uniqueness
1-(1-Aminobutan-2-yl)cycloheptan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-aminobutan-2-yl)cycloheptan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-2-10(9-12)11(13)7-5-3-4-6-8-11/h10,13H,2-9,12H2,1H3 |
InChI Key |
CUSDKGUPTAOUGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CCCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13182207.png)

![(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol](/img/structure/B13182224.png)


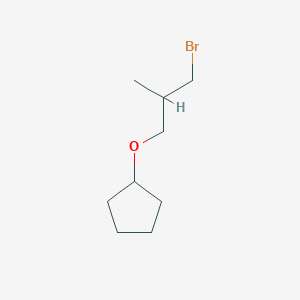


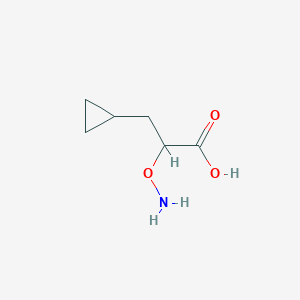

![1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one](/img/structure/B13182262.png)
